Bisandrographolida

Descripción general

Descripción

Synthesis Analysis

The synthesis of bisandrographolide involves isolating it from the aerial parts of Andrographis paniculata. A notable method described involves the extraction and purification of novel bis-andrographolide ethers alongside other compounds from the plant, highlighting the complexity and efficiency of natural product extraction techniques (Reddy et al., 2005).

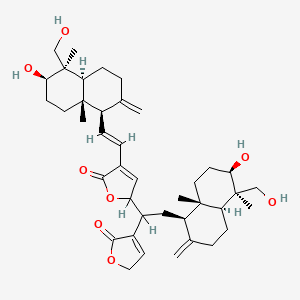

Molecular Structure Analysis

The molecular structure of bisandrographolide and its derivatives has been elucidated through various spectroscopic methods, including NMR and IR spectroscopy. These studies provide insight into the compound's stereochemistry and functional groups, essential for understanding its reactivity and biological activity (Cava et al., 1965).

Chemical Reactions and Properties

Research on bisandrographolide also explores its chemical reactivity, including oxidation reactions that yield various derivatives. These studies reveal the compound's functional groups' reactivity, which is crucial for synthetic modification and the development of bisandrographolide-based therapeutics (Mathad et al., 2006).

Physical Properties Analysis

The physical properties of bisandrographolide, such as solubility, melting point, and crystal structure, are investigated to better understand its pharmacokinetic profile and formulation potential. High-speed counter-current chromatography has been used to separate bisandrographolide from other diterpenes, indicating its distinct physical characteristics and purity requirements for research and application purposes (Qizhen et al., 2003).

Chemical Properties Analysis

The chemical properties of bisandrographolide, including its acid-base behavior, reactivity towards various reagents, and stability under different conditions, are crucial for its application in drug development. Synthesis and structural modification studies aim to enhance its biological activity and stability, providing valuable insights into its mechanism of action and therapeutic potential (Ren-fa, 2005).

Aplicaciones Científicas De Investigación

Agente antiviral

Las andrographolidas, incluida la bisandrographolida, han mostrado potencial como potentes agentes antivirales contra las principales infecciones virales {svg_1}. Se ha descubierto que impiden la entrada, replicación y liberación viral, ofreciendo vías prometedoras para la intervención terapéutica {svg_2}.

Agente antiinflamatorio

La this compound ha sido reconocida como un agente antiinflamatorio natural {svg_3}. Ha demostrado buenos efectos en el tratamiento de diversas enfermedades inflamatorias, incluidas las enfermedades del sistema respiratorio, digestivo, inmunológico, nervioso, cardiovascular, esquelético y tumoral {svg_4}.

Mejora de la biodisponibilidad

Se han utilizado sistemas de administración innovadores como microesferas, liposomas, niosomas y nanopartículas para mejorar la biodisponibilidad y la administración específica del objetivo de la this compound {svg_5}.

Efectos sinérgicos con otros medicamentos

La investigación ha indicado que la this compound puede inducir sinérgicamente la apoptosis del 5-fluorouracilo (5-FU) mediante la mejora de la actividad de la caspasa-8, p53 y la alteración significativa de la conformación de Bax en el carcinoma hepatocelular {svg_6}.

Mecanismo De Acción

Target of Action

Bisandrographolide, also known as Bisandrographolide A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .

Mode of Action

BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.

Biochemical Pathways

It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways

Pharmacokinetics

Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery

Result of Action

It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.

Propiedades

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

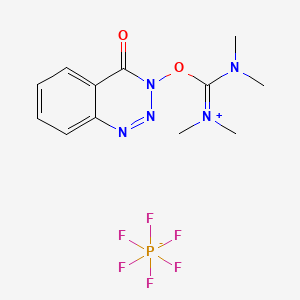

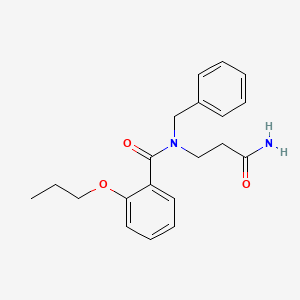

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

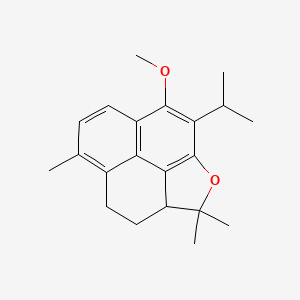

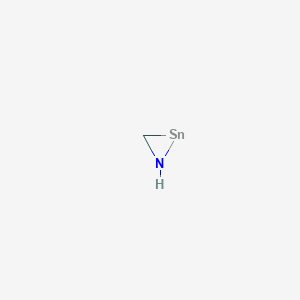

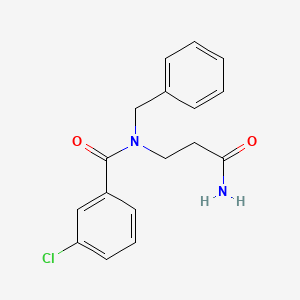

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/no-structure.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)